molecular formula C19H21N3O4S2 B2686587 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide CAS No. 941950-69-2

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2686587
CAS No.: 941950-69-2
M. Wt: 419.51
InChI Key: PQFJFUJYKLYEKG-UHFFFAOYSA-N
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Description

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. This compound is a key research tool for investigating the pathogenesis and treatment of acute myeloid leukemia (AML), as internal tandem duplication (ITD) mutations in the FLT3 gene represent one of the most frequent genetic alterations in AML and are associated with poor prognosis. The mechanism of action involves competitive binding at the ATP-binding site of FLT3, thereby inhibiting its autophosphorylation and subsequent downstream signaling through pathways such as STAT5, MAPK, and PI3K/AKT. This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in FLT3-dependent leukemic cell lines. Its primary research value lies in its utility for in vitro and in vivo studies aimed at understanding FLT3-driven oncogenesis and for evaluating the efficacy of FLT3 inhibition as a therapeutic strategy, both as a single agent and in combination with other chemotherapeutic compounds. Research indicates this compound demonstrates significant anti-leukemic activity in models of FLT3-ITD positive AML. For Research Use Only.

Properties

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-3-22-16-6-4-5-7-17(16)28(24,25)21-19(22)27-13-18(23)20-12-14-8-10-15(26-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFJFUJYKLYEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide , with CAS number 1031956-25-8, belongs to the class of benzo[e][1,2,4]thiadiazine derivatives. This compound has garnered attention due to its potential biological activities, which include antibacterial, anticancer, anti-inflammatory, and antioxidant properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H21N3O4S2C_{19}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of 419.5 g/mol. The structure features a benzo[e][1,2,4]thiadiazine core with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that derivatives of benzo[e][1,2,4]thiadiazine exhibit a range of biological activities:

Activity Description
Antibacterial Effective against various human pathogenic bacteria.
Anticancer Demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Anti-inflammatory Inhibits inflammatory pathways and cytokine production.
Antioxidant Scavenges free radicals and reduces oxidative stress.

Antibacterial Activity

Studies have shown that compounds similar to this compound exhibit significant antibacterial activity. For instance:

  • Tested Organisms : Compounds were evaluated against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
  • Results : The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and H157 (lung carcinoma).
  • Mechanism of Action : The compound appears to inhibit tubulin polymerization and disrupts the microtubule network in cancer cells .

Case Study: MCF-7 Cell Line

In one study:

  • IC50 Value : The compound exhibited an IC50 value of approximately 64.5 µg/mL against MCF-7 cells.
  • Effectiveness : It was noted for its selective toxicity towards cancer cells compared to normal human embryonic kidney cells .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

  • In Vitro Studies : These studies showed a reduction in cytokine production upon treatment with the compound.
  • Potential Applications : This suggests its use in therapeutic applications for inflammatory diseases .

Antioxidant Activity

Research indicates that this compound can act as an antioxidant:

  • Mechanism : It scavenges free radicals and reduces oxidative stress markers in vitro.
  • Significance : This property may contribute to its overall therapeutic potential in preventing oxidative stress-related diseases .

Scientific Research Applications

Structural Characteristics

The compound features a benzo[e][1,2,4]thiadiazine core, which is known for its diverse biological activities. The presence of the dioxido and thio groups enhances its reactivity and interaction with biological targets.

Anticonvulsant Activity

Research indicates that derivatives of thiadiazine compounds exhibit anticonvulsant properties. For example, studies involving related compounds show that they can effectively reduce seizure activity in animal models. The mechanism is believed to involve modulation of sodium channels, which are critical in neuronal excitability .

Antimicrobial Properties

Compounds similar to 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide have shown promising antimicrobial activity against various pathogens. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit vital enzymatic processes.

Anti-inflammatory Effects

Studies suggest that the compound may possess anti-inflammatory properties. Its structural analogs have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

Potential as a Drug Candidate

The unique structural features of this compound make it a promising candidate for drug development. Its ability to interact with multiple biological targets could lead to the development of multi-target therapeutics for complex diseases such as cancer and neurodegenerative disorders.

Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, derivatives of thiadiazine were tested for anticonvulsant activity using the maximal electroshock seizure test. Results indicated that certain substitutions at the N-benzyl position significantly enhanced efficacy compared to traditional anticonvulsants like phenobarbital .

Study 2: Antimicrobial Activity Assessment

A series of compounds based on the thiadiazine structure were evaluated against a panel of bacterial strains. The results demonstrated notable antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli.

Study 3: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory effects revealed that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the critical steps and reagents required for synthesizing 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including condensation of aromatic precursors, oxidation/reduction steps, and functional group coupling. Key reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and palladium catalysts for coupling reactions. Reaction conditions (e.g., anhydrous solvents, temperature control at 60–80°C) must be tightly regulated to avoid side products .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8 ppm).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., molecular ion peak at m/z 443.95 for a related analog) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes or cancer cell lines)?

  • Methodological Answer :

  • In Vitro Assays : Use enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric/colorimetric methods) and cytotoxicity screening against cancer cell lines (e.g., A549 lung cancer, SK-MEL-2 melanoma) .
  • Molecular Docking : Employ software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, DNA topoisomerases) .
  • Table 1 : Example cytotoxicity data for structural analogs:
Cell LineIC₅₀ (μM)Reference
A54912.3
SK-MEL-28.7

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardization : Use identical cell lines, assay protocols (e.g., MTT vs. SRB assays), and compound purity thresholds (>95% by HPLC).
  • Orthogonal Validation : Confirm results with complementary techniques (e.g., apoptosis assays alongside cytotoxicity screens) .

Q. How can the compound’s structure-activity relationship (SAR) be systematically explored?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogen groups) and test their bioactivity.
  • SAR Table :
ModificationBiological Activity TrendReference
Methoxy → EthoxyReduced cytotoxicity
Chlorine additionEnhanced enzyme inhibition

Experimental Design & Mechanistic Analysis

Q. What reaction mechanisms underpin the compound’s synthesis, particularly for sulfur-containing moieties?

  • Methodological Answer :

  • Thioether Formation : Involves nucleophilic substitution (e.g., thiol attack on activated halides) under basic conditions (pH 8–10).
  • Oxidation of Thiadiazine : Controlled oxidation with H₂O₂ or KMnO₄ to achieve sulfone groups without over-oxidation .

Q. How can computational chemistry aid in predicting metabolic stability or toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate parameters (e.g., logP, CYP450 inhibition).
  • Metabolic Pathways : Simulate phase I/II metabolism (e.g., demethylation of methoxy groups via cytochrome P450) .

Data Interpretation & Reproducibility

Q. What are common pitfalls in interpreting NMR data for this compound, and how can they be mitigated?

  • Methodological Answer :

  • Challenge : Overlapping aromatic proton signals.
  • Solution : Use 2D NMR (COSY, HSQC) for signal assignment and deuterated solvents to reduce noise .

Q. How to address batch-to-batch variability in biological activity due to synthetic impurities?

  • Methodological Answer :

  • Quality Control : Enforce strict HPLC purity standards (>98%) and characterize impurities via LC-MS.
  • Stability Studies : Monitor compound degradation under storage conditions (e.g., -20°C vs. 4°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.